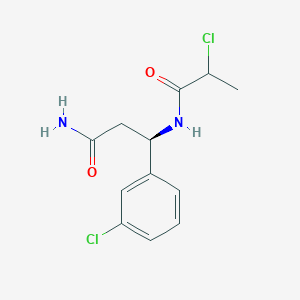
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic organic compound with potential applications in various fields. Its complex structure includes a cinnoline core with oxo and tetrahydro groups, and a phenoxyacetamide moiety with a trifluoromethyl group. This compound attracts attention due to its unique structural attributes and potential bioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves multi-step organic synthesis:
Formation of the Cinnoline Core: : This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Oxo and Tetrahydro Groups: : Various oxidative and reductive processes introduce the oxo group and hydrogenate parts of the cinnoline core.
Attachment of the Ethyl Chain: : This is achieved through alkylation reactions, where the cinnoline core is treated with ethylating agents.
Phenoxyacetamide Synthesis: : The phenoxyacetamide moiety is synthesized by reacting a phenol derivative with chloroacetamide under basic conditions.
Coupling: : The final compound is formed by coupling the cinnoline derivative with the phenoxyacetamide, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production typically scales up the laboratory methods, optimizing for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis, high-throughput screening, and automated reactors are employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions:
Oxidation: : Often with reagents like KMnO4 or PCC, affecting the cinnoline core or ethyl chain.
Reduction: : Using reducing agents like NaBH4 or LiAlH4, targeting the oxo group.
Substitution: : Both nucleophilic and electrophilic substitutions can modify the phenoxyacetamide part.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC).
Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution: : Halides, amines, or thiols under appropriate conditions (basic/acidic).
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols.
Substitution Products: : Varied derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has applications across several scientific domains:
Chemistry: : Used as an intermediate in complex organic syntheses, particularly in the development of novel heterocyclic compounds.
Biology: : Investigated for potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored as a candidate for drug development due to its structural similarities with known pharmacophores.
Industry: : Utilized in the synthesis of specialty chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The precise mechanism of action depends on the application, but generally involves:
Interaction with Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: : Could engage in signaling pathways, metabolic processes, or gene expression modulation, depending on the bioactive properties being harnessed.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
When compared to compounds with similar structures, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide shows unique properties:
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(4-fluorophenoxy)acetamide: : Differing in the position and type of halogen substituent, affecting its bioactivity and chemical reactivity.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-methoxyphenoxy)acetamide: : Methoxy group substitution impacts its electronic properties and solubility.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2-(3-chlorophenoxy)acetamide: : Chlorine substitution changes its steric and electronic interactions.
Propiedades
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)14-5-3-6-15(11-14)28-12-17(26)23-8-9-25-18(27)10-13-4-1-2-7-16(13)24-25/h3,5-6,10-11H,1-2,4,7-9,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNPGWWGWKEAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2612612.png)



![N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2612616.png)
![4-cyano-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2612617.png)



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)

